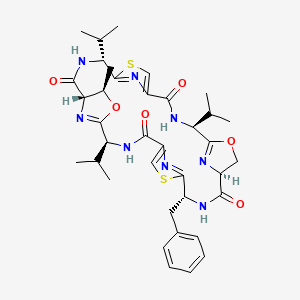
3-Ethoxy-beta-carboline
概要
説明
3-エトキシ-9H-β-カルボリンは、β-カルボリンファミリーの合成誘導体であり、その多様な生物活性で知られています。 β-カルボリンは、様々な植物、食品、海洋生物、昆虫、哺乳類、およびヒトの組織を含む自然界に広く分布するインドールアルカロイドの一種です 。 これらの化合物は、神経保護、認知増強、および抗がん特性を含む潜在的な薬理学的効果について研究されてきました .
2. 製法
合成経路と反応条件
3-エトキシ-9H-β-カルボリンの合成は、通常、β-カルボリン骨格の修飾を含みます。 一般的な方法の1つは、置換された4-アリール-3-アジドピリジンの熱分解です 。 この方法は、アジドピリジン誘導体を加熱してβ-カルボリン構造を形成させることを含みます。 別の方法は、3-ニトロビニルインドールのブタノール溶液にマイクロ波照射を使用することです .
工業生産方法
3-エトキシ-9H-β-カルボリンの工業生産は、前述の方法を使用して大規模合成を行い、収量と純度を最適化することを含む場合があります。 連続フローリアクターと自動合成プラットフォームを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-9H-beta-carboline typically involves the modification of the beta-carboline scaffold. One common method is the thermolysis of substituted 4-aryl-3-azidopyridines . This method involves heating the azidopyridine derivatives to induce the formation of the beta-carboline structure. Another approach is the use of microwave irradiation of butanolic solutions of 3-nitrovinylindoles .
Industrial Production Methods
Industrial production of 3-ethoxy-9H-beta-carboline may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
反応の種類
3-エトキシ-9H-β-カルボリンは、次のような様々な化学反応を起こす可能性があります。
酸化: カルボリノン誘導体への変換。
還元: ジヒドロ-β-カルボリンの形成。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 炭素上のパラジウムを使用した触媒的水素化。
主な生成物
酸化: β-カルボリノン誘導体。
還元: ジヒドロ-β-カルボリン。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用される。
生物学: DNAやその他の生物学的標的との相互作用について調査されている。
医学: 神経変性疾患、がん、およびウイルス感染に対する潜在的な治療薬。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with DNA and other biological targets.
Medicine: Potential therapeutic agent for neurodegenerative diseases, cancer, and viral infections.
Industry: Utilized in the development of fluorescent materials and molecular switches
作用機序
3-エトキシ-9H-β-カルボリンは、中枢神経系におけるベンゾジアゼピン受容体と結合することで効果を発揮します。 この結合は、γ-アミノ酪酸(GABA)受容体の活性を調節し、抗不安、鎮静、および抗けいれん効果をもたらします 。 さらに、タンパク質キナーゼや神経伝達物質受容体などの他の分子標的と相互作用し、その多様な薬理学的活性に寄与する可能性があります .
類似化合物との比較
類似化合物
ハルミン: 神経保護および抗がん特性を有する天然のβ-カルボリン。
ハルミン: DYRK1Aタンパク質キナーゼを阻害する能力とその潜在的な抗うつ効果で知られている。
9-メチル-β-カルボリン: 神経保護および認知増強特性を有する合成誘導体.
独自性
3-エトキシ-9H-β-カルボリンは、ベンゾジアゼピン受容体への高い親和性と、様々な神経学的および精神医学的疾患の治療薬としての潜在的な使用により独特です 。 3位のエトキシ基は、他のβ-カルボリンと比較して、独特な薬物動態的および薬力学的特性を与える可能性もあります .
特性
IUPAC Name |
3-ethoxy-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-16-13-7-10-9-5-3-4-6-11(9)15-12(10)8-14-13/h3-8,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNPSIGQQWCKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10919417 | |
| Record name | 3-Ethoxy-9H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10919417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91985-81-8 | |
| Record name | 3-Ethoxy-beta-carboline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091985818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxy-9H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10919417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


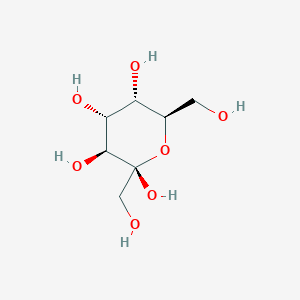

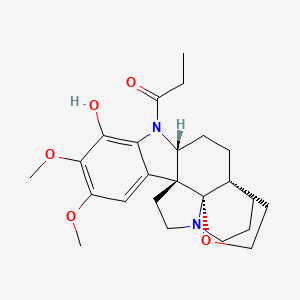
![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1211190.png)

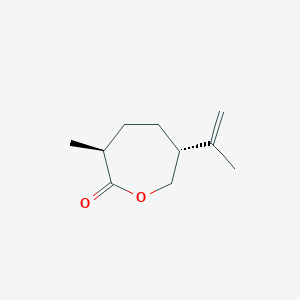

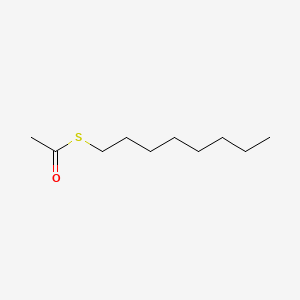
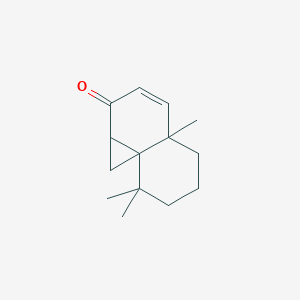
![4-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1211202.png)

